molecular formula C16H26O2 B1382818 1-Tert-butyl-4-(2,2-diethoxyethyl)benzene CAS No. 1443333-33-2

1-Tert-butyl-4-(2,2-diethoxyethyl)benzene

Cat. No.: B1382818
CAS No.: 1443333-33-2
M. Wt: 250.38 g/mol
InChI Key: KQFSLJGXIDKVOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Tert-butyl-4-(2,2-diethoxyethyl)benzene is a chemical compound with the molecular formula C18H28O2. It belongs to the category of ethers and is widely used in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Tert-butyl-4-(2,2-diethoxyethyl)benzene can be synthesized through the reaction of 1-bromo-4-tert-butylbenzene with diethylene glycol under specific conditions. The reaction typically involves the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the reaction.

Industrial Production Methods

In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-Tert-butyl-4-(2,2-diethoxyethyl)benzene undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: It can undergo substitution reactions where the ethoxy groups can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Various nucleophiles in the presence of a suitable catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of new ethers or other substituted benzene derivatives.

Scientific Research Applications

1-Tert-butyl-4-(2,2-diethoxyethyl)benzene has several applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a solvent in various chemical reactions.

    Biology: Employed in the study of biological systems and as a component in certain biochemical assays.

    Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 1-tert-butyl-4-(2,2-diethoxyethyl)benzene involves its interaction with various molecular targets and pathways. The compound can act as a nucleophile or electrophile in different reactions, depending on the conditions. It can also participate in hydrogen bonding and van der Waals interactions, influencing its reactivity and stability in different environments.

Comparison with Similar Compounds

Similar Compounds

    1-tert-Butyl-4-(2-ethoxyethoxy)benzene: Similar structure but with one less ethoxy group.

    Diethylene glycol tert-butyl ether: Lacks the benzene ring but has similar ether functionality.

Uniqueness

1-Tert-butyl-4-(2,2-diethoxyethyl)benzene is unique due to its specific combination of tert-butyl and diethoxyethyl groups attached to a benzene ring. This unique structure imparts distinct chemical and physical properties, making it valuable in various applications.

Properties

IUPAC Name

1-tert-butyl-4-(2,2-diethoxyethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26O2/c1-6-17-15(18-7-2)12-13-8-10-14(11-9-13)16(3,4)5/h8-11,15H,6-7,12H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQFSLJGXIDKVOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(CC1=CC=C(C=C1)C(C)(C)C)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Tert-butyl-4-(2,2-diethoxyethyl)benzene
Reactant of Route 2
Reactant of Route 2
1-Tert-butyl-4-(2,2-diethoxyethyl)benzene
Reactant of Route 3
Reactant of Route 3
1-Tert-butyl-4-(2,2-diethoxyethyl)benzene
Reactant of Route 4
Reactant of Route 4
1-Tert-butyl-4-(2,2-diethoxyethyl)benzene
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
1-Tert-butyl-4-(2,2-diethoxyethyl)benzene
Reactant of Route 6
Reactant of Route 6
1-Tert-butyl-4-(2,2-diethoxyethyl)benzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.